molecular formula C20H12BrNO5S2 B12164317 4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

Cat. No.: B12164317
M. Wt: 490.4 g/mol
InChI Key: OREZDCBPAATILW-UHFFFAOYSA-N
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Description

This compound is a highly functionalized tetracyclic molecule featuring a fused heterocyclic core with bromine, phenyl, dioxo, oxa, dithia, and azadiene moieties. The carboxylic acid group at position 11 enhances its polarity, distinguishing it from ester or ether derivatives.

Properties

Molecular Formula

C20H12BrNO5S2

Molecular Weight

490.4 g/mol

IUPAC Name

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C20H12BrNO5S2/c21-9-6-7-11-12(8-9)13-14(27-19(11)25)16(18(23)24)28-17-15(13)29-20(26)22(17)10-4-2-1-3-5-10/h1-8,13-14,16H,(H,23,24)

InChI Key

OREZDCBPAATILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4C(C(S3)C(=O)O)OC(=O)C5=C4C=C(C=C5)Br)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of functional groups: Bromination, oxidation, and other functional group transformations are carried out under controlled conditions to ensure the desired substitution pattern.

    Final purification: The compound is purified using techniques such as column chromatography and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as:

    Inhibition: Binding to the active site of an enzyme and preventing its catalytic activity.

    Activation: Enhancing the activity of a receptor or enzyme through allosteric modulation.

    Signaling pathways: Influencing cellular signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tetracyclic systems:

Compound Name Core Framework Substituents/Functional Groups Key Properties/Applications References
4-Bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid Tetracyclic (8.7.0.0²,⁷.0¹³,¹⁷) Br (position 4), phenyl (position 14), carboxylic acid (position 11), dioxo (positions 8,15) High polarity due to carboxylic acid; potential halogen bonding via Br
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate Tetracyclic (8.7.0.0²,⁷.0¹³,¹⁷) Methyl ester (position 10), three phenyl groups (positions 11,14,16) Lower solubility vs. carboxylic acid; hydrogen-bonded crystal packing observed
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxo-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione Tetracyclic (8.8.0.0²,⁷.0¹³,¹⁸) Methoxy (position 14), dimethyl (positions 4,6), trione (positions 3,5,11) Increased rigidity due to trione groups; methoxy enhances lipophilicity
16-[(E)-4-Bromobenzylidene]-13-(4-bromophenyl)-2-hydroxy-11-methyl-1,11-diazapentacyclo[...]octadeca-...-9,15-dione Pentacyclic (12.3.1.0²,¹⁰.0³,⁸.0¹⁰,¹⁴) Two Br atoms (benzylidene and phenyl), hydroxyl (position 2), dione (positions 9,15) Dual bromine sites for cross-coupling; hydroxyl enables hydrogen bonding
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic (9.2.1.0²,¹⁰.0⁴,⁸) Methoxyphenyl (position 9), dithia (positions 3,7), ketone (position 4) Sulfur-rich framework may confer redox activity; methoxy improves membrane permeability

Key Structural and Functional Insights:

Heteroatom Distribution : The target compound’s 9-oxa-12,16-dithia-14-aza framework contrasts with diaza (e.g., ) or pentacyclic (e.g., ) systems. The dithia motif may enhance stability against oxidation compared to purely oxygen/nitrogen-based analogs .

Substituent Effects :

  • The carboxylic acid group distinguishes it from ester derivatives (e.g., ), increasing aqueous solubility and enabling salt formation.
  • The bromine atom at position 4 offers a site for Suzuki-Miyaura coupling, a feature shared with the dual-bromine compound in .

Crystallographic Behavior : Compounds with carboxylate esters (e.g., ) exhibit hydrogen-bonded networks, whereas the target’s carboxylic acid may form stronger intermolecular interactions, influencing crystal packing and solubility .

Research Findings and Implications

  • Synthetic Challenges : The spiro and fused-ring systems in similar compounds (e.g., ) require precise control over cyclization and oxidation steps. The target compound’s dioxo groups likely arise from ketone formation under acidic or oxidative conditions.
  • Chemoinformatic Similarity : Shape-Tanimoto (ST) coefficients could quantify similarity between the target and analogs. For instance, the methoxyphenyl derivative may share high ST values due to congruent ring systems but differ in polarity due to substituents.

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